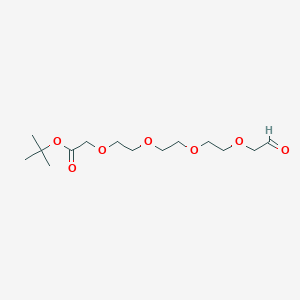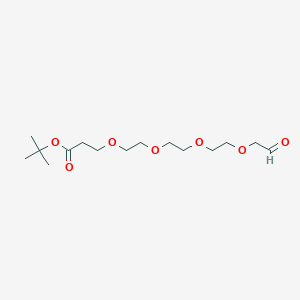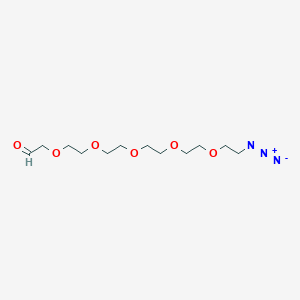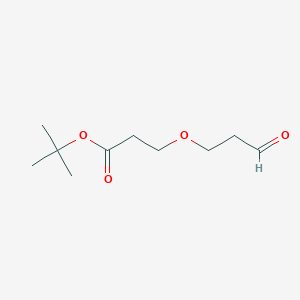
Alstonidine acetate trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alstonidine acetate trihydrate is a biochemical.
Aplicaciones Científicas De Investigación
Herbicide Mechanisms :
- ALS-inhibiting herbicides, including sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinylthio(oxy)-benzoates, and sulfonylamino-carbonyltriazolinones, are widely used for weed control. They act by interfering with the ALS enzyme, essential in the biosynthetic pathway of branched-chain amino acids in plants (Zhou et al., 2007).
Herbicide Resistance :
- A study on the molecular basis of imidazolinone tolerance in field isolates of cocklebur (Xanthium sp.) from Mississippi and Missouri found that tolerance was conferred by a form of ALS that was less sensitive to inhibitors than the wild type. This research shows that mutations conferring herbicide tolerance can also occur in nature (Bernasconi et al., 1995).
ALS Inhibitors and Plant Metabolism :
- ALS inhibitors are the primary target site for at least four structurally distinct classes of herbicides. The study of ALS provides insights into the selective targeting between plants and mammals, making it an attractive target for modern herbicide research (Shimizu et al., 2002).
Chemical Marker for ALS-inhibitor Herbicides :
- A study developed a chemical profiling technique for ALS-inhibitor herbicides using 2-aminobutyric acid. This method is an excellent, selective chemical marker technique for real-world plant matrixes (Loper et al., 2002).
ALS and Genetic Engineering :
- A study on metabolic engineering of Escherichia coli to enhance recombinant protein production introduced the alsS gene from Bacillus subtilis, encoding ALS. This heterologous enzyme modified glycolytic fluxes, reducing acetate accumulation and improving recombinant protein production (Aristidou et al., 1995).
Propiedades
Número CAS |
25442-92-6 |
|---|---|
Nombre del producto |
Alstonidine acetate trihydrate |
Fórmula molecular |
C24H32N2O8 |
Peso molecular |
476.53 |
Nombre IUPAC |
methyl (2S,3S,4S)-3-(acetoxymethyl)-2-methyl-4-((9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl)-3,4-dihydro-2H-pyran-5-carboxylate trihydrate |
InChI |
InChI=1S/C24H26N2O5.3H2O/c1-14-19(12-31-15(2)27)18(20(13-30-14)24(28)29-4)11-21-23-17(9-10-25-21)16-7-5-6-8-22(16)26(23)3;;;/h5-10,13-14,18-19H,11-12H2,1-4H3;3*1H2/t14-,18-,19-;;;/m0.../s1 |
Clave InChI |
MCGHEKJRLIEUIK-HDTQAHQWSA-N |
SMILES |
O=C(C1=CO[C@@H](C)[C@H](COC(C)=O)[C@@H]1CC2=NC=CC3=C2N(C)C4=C3C=CC=C4)OC.[H]O[H].[H]O[H].[H]O[H] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Alstonidine acetate trihydrate, Alstonidine acetyl deriv trihydrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



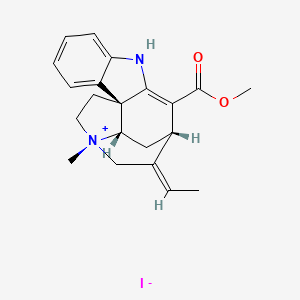
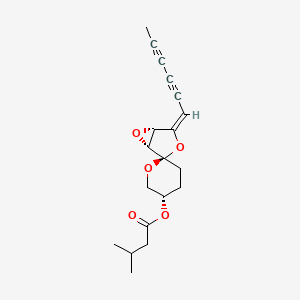

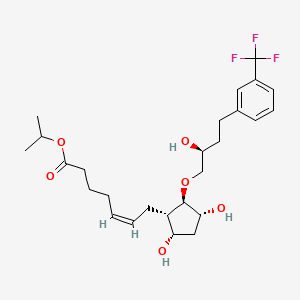

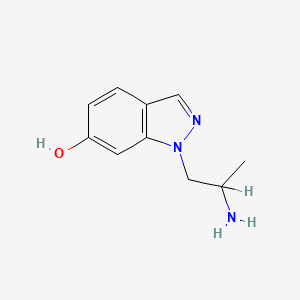
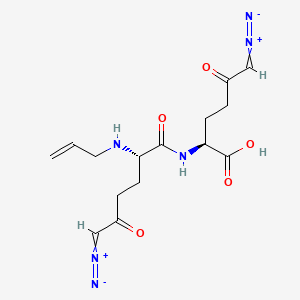
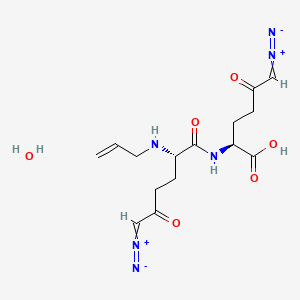
![[(2R,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B605278.png)

